molecular formula C19H22ClNO2 B2785733 1-(4-chlorophenyl)-N-(1-(furan-2-yl)propan-2-yl)cyclopentanecarboxamide CAS No. 1219912-65-8

1-(4-chlorophenyl)-N-(1-(furan-2-yl)propan-2-yl)cyclopentanecarboxamide

Cat. No. B2785733
CAS RN: 1219912-65-8
M. Wt: 331.84
InChI Key: SMXPQSWOCXFJGI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(1-(furan-2-yl)propan-2-yl)cyclopentanecarboxamide is a synthetic compound that has been synthesized and studied for its potential application in scientific research. This compound has been found to have interesting biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(1-(furan-2-yl)propan-2-yl)cyclopentanecarboxamide is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system, which is involved in a variety of physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(1-(furan-2-yl)propan-2-yl)cyclopentanecarboxamide has been found to have interesting biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, as well as potential anti-cancer properties. Additionally, it has been found to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorophenyl)-N-(1-(furan-2-yl)propan-2-yl)cyclopentanecarboxamide in lab experiments is its potential for use in the study of the endocannabinoid system. Additionally, its analgesic and anti-inflammatory effects make it a promising candidate for the study of pain and inflammation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-N-(1-(furan-2-yl)propan-2-yl)cyclopentanecarboxamide. One potential direction is the study of its potential anti-cancer properties. Additionally, further study of its effects on the endocannabinoid system may provide insight into its mechanism of action and potential therapeutic applications. Finally, the study of its potential anxiolytic and antidepressant effects may lead to the development of new treatments for mood disorders.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-(1-(furan-2-yl)propan-2-yl)cyclopentanecarboxamide involves several steps. The first step is the preparation of 4-chlorophenylcyclopentanecarboxylic acid, which is then reacted with 1-(furan-2-yl)propan-2-amine to form the intermediate compound. Finally, the intermediate is reacted with N,N'-carbonyldiimidazole to form the final product.

Scientific Research Applications

1-(4-chlorophenyl)-N-(1-(furan-2-yl)propan-2-yl)cyclopentanecarboxamide has been studied for its potential application in scientific research. It has been found to have interesting biochemical and physiological effects that make it a promising candidate for further study.

properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-14(13-17-5-4-12-23-17)21-18(22)19(10-2-3-11-19)15-6-8-16(20)9-7-15/h4-9,12,14H,2-3,10-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXPQSWOCXFJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(1-(furan-2-yl)propan-2-yl)cyclopentanecarboxamide

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